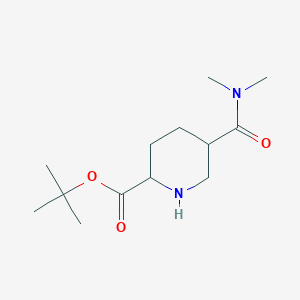
tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate, also known as Boc-DMP, is a chemical compound used in scientific research. It is a carbamate derivative of piperidine and is commonly used as a protecting group in organic synthesis.
Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Piperidine Derivatives : The compound tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate plays a crucial role in the synthesis of diverse piperidine derivatives. For example, Moskalenko and Boev (2014) detailed the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are valuable synthons for creating various piperidine derivatives (Moskalenko & Boev, 2014).
Molecular Structure Analysis : Studies like those by Richter et al. (2009) and Didierjean et al. (2004) focus on understanding the molecular structure of tert-butyl piperidine-1-carboxylate derivatives, revealing details about the dihedral angles and molecular packing in crystals (Richter et al., 2009); (Didierjean et al., 2004).
Development of Bioactive Compounds : The this compound serves as an intermediate in the synthesis of biologically active compounds. For instance, a study by Kong et al. (2016) highlights its use in the synthesis of compounds like crizotinib (Kong et al., 2016).
Catalysis and Chemical Transformations
Role in Catalysis : Research such as that by Mennenga et al. (2015) investigates the use of tert-butyl piperidine-1-carboxylate derivatives in catalysis, particularly in acylation chemistry, demonstrating the influence of neighboring groups in catalytic cycles (Mennenga et al., 2015).
Synthesis of Anticancer Intermediates : Zhang et al. (2018) explore the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcasing the compound's relevance in medicinal chemistry (Zhang et al., 2018).
Mechanism of Action
Target of Action
The primary target of “tert-Butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate” is currently unknown. The compound is structurally similar to “tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate”, which targets the HTH-type transcriptional regulator EthR in Mycobacterium tuberculosis . .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” are currently unknown. Given the potential target in Mycobacterium tuberculosis, it may be involved in the regulation of gene expression in this organism
Result of Action
Based on its potential target, it may have an effect on the regulation of gene expression in Mycobacterium tuberculosis . .
properties
IUPAC Name |
tert-butyl 5-(dimethylcarbamoyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)10-7-6-9(8-14-10)11(16)15(4)5/h9-10,14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRGMYOWMSDOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

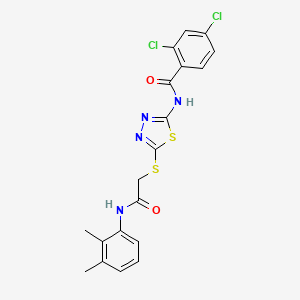

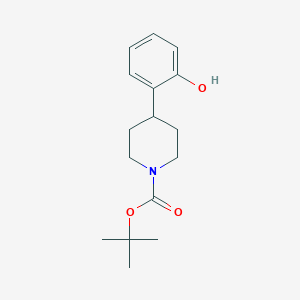
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-morpholin-4-ylethyl)propanamide](/img/structure/B2474279.png)
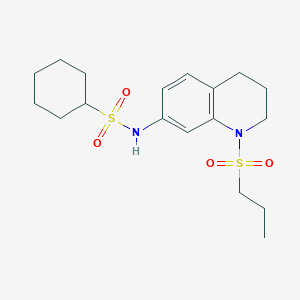
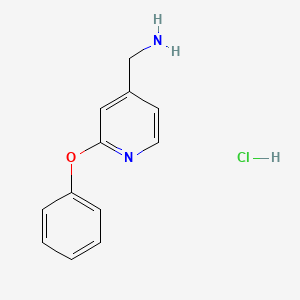
![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)

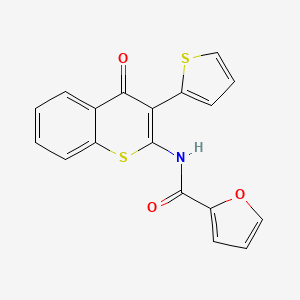
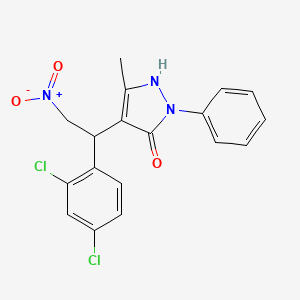
![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2474290.png)

![2-(4-Methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2474294.png)
![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)